molecular formula C21H28ClNO2 B14342615 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide CAS No. 106347-46-0

4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B14342615
CAS No.: 106347-46-0
M. Wt: 361.9 g/mol
InChI Key: LDFRQOILMLDUDD-UHFFFAOYSA-N
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Description

4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a decyl chain, and a hydroxynaphthalene carboxamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene can be achieved using reagents like hydrogen peroxide or peracids. The introduction of the chloro group is usually done through electrophilic aromatic substitution using chlorine gas or other chlorinating agents. The decyl chain is then attached via a nucleophilic substitution reaction, often using decyl bromide or decyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and hydroxyl groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

CAS No.

106347-46-0

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

4-chloro-N-decyl-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H28ClNO2/c1-2-3-4-5-6-7-8-11-14-23-21(25)18-15-19(22)16-12-9-10-13-17(16)20(18)24/h9-10,12-13,15,24H,2-8,11,14H2,1H3,(H,23,25)

InChI Key

LDFRQOILMLDUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O

Origin of Product

United States

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